Cas no 102-24-9 (Trimethoxyboroxine)

Trimethoxyboroxine is a cyclic borate ester with the molecular formula (CH3O)3B3O3. It is a versatile reagent in organic synthesis, particularly valued for its role as a boron source in cross-coupling reactions and as a precursor for boronic acid derivatives. The compound's stability and solubility in common organic solvents enhance its utility in homogeneous catalysis and polymer applications. Its well-defined structure and reactivity make it advantageous for controlled boron incorporation in materials science. Additionally, Trimethoxyboroxine is often preferred over other boron reagents due to its ease of handling and consistent performance in synthetic transformations.
Trimethoxyboroxine structure
Trimethoxyboroxine structure
Product Name:Trimethoxyboroxine
CAS No:102-24-9
MF:C3H9B3O6
MW:173.5330
MDL:MFCD00005946
CID:35176
PubChem ID:87577338
Update Time:2025-05-20

Trimethoxyboroxine Chemical and Physical Properties

Names and Identifiers

    • Trimethoxyboroxine
    • Trimethoxyboroxole
    • 2,4,6-Trimethoxyboroxin
    • Trimethoxyboroxine100GR
    • Trimethoxyboroxine250GR
    • Trimethoxyboroxine25GR
    • 2,4,6-trimethoxy-1,3,5,2,4,6-trioxatriborinane
    • Trimethoxycyclotriboroxane
    • Boroxin,trimethoxy- (6CI,7CI,8CI,9CI)
    • Boric acid (H3B3O6), trimethyl ester
    • NSC 56370
    • TMBX
    • Trimethoxyboroxin
    • Methyl metaborate
    • trimethoxy-boroxi
    • trimethoxy-Boroxin
    • Boroxin, trimethoxy-
    • Boroxine,trimethoxy-
    • trimethoxyboroxin,tmbx
    • trimethoxyboroxin,
    • Triboron trimethyl hexaoxide
    • Boroxin, 2,4,6-trimethoxy-
    • ZFMOJHVRFMOIGF-UHFFFAOYSA-N
    • C3H9B3O6
    • trimethoxy boroxin
    • Trimethoxyboroxine, 95%
    • 2,4,6-Trimethoxyboroxin #
    • Boroxin,2,4
    • BRN 1709158
    • MFCD00005946
    • 4-01-00-01272 (Beilstein Handbook Reference)
    • SCHEMBL109631
    • DTXSID6051514
    • LS-12965
    • NS00007273
    • J-507079
    • F0001-0067
    • 102-24-9
    • AKOS015850879
    • EC 203-016-8
    • NSC-56370
    • AI3-51844
    • D97649
    • T1581
    • InChI=1/C3H9B3O6/c1-7-4-10-5(8-2)12-6(9-3)11-4/h1-3H
    • NSC56370
    • EINECS 203-016-8
    • trimethoxy-1,3,5,2,4,6-trioxatriborinane
    • MDL: MFCD00005946
    • Inchi: 1S/C3H9B3O6/c1-7-4-10-5(8-2)12-6(9-3)11-4/h1-3H3
    • InChI Key: ZFMOJHVRFMOIGF-UHFFFAOYSA-N
    • SMILES: O1B(OC([H])([H])[H])OB(OC([H])([H])[H])OB1OC([H])([H])[H]
    • BRN: 1709158

Computed Properties

  • Exact Mass: 174.06800
  • Monoisotopic Mass: 174.06783
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 99.4
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 55.4

Experimental Properties

  • Color/Form: Colorless liquid, easy to decompose.
  • Density: 1.195 g/mL at 25 °C(lit.)
  • Melting Point: 10 °C (lit.)
  • Boiling Point: 130 °C(lit.)
  • Flash Point: Degrees Fahrenheit:48.2°F
    Degrees Celsius:9°C
  • Refractive Index: n20/D 1.4(lit.)
  • Water Partition Coefficient: React
  • PSA: 55.38000
  • LogP: -1.05630
  • Vapor Pressure: 30 mmHg ( 25 °C)
  • Sensitiveness: Air & Moisture Sensitive
  • Solubility: Not determined

Trimethoxyboroxine Security Information

Trimethoxyboroxine Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Trimethoxyboroxine Pricemore >>

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Trimethoxyboroxine Related Literature

Additional information on Trimethoxyboroxine

Trimethoxyboroxine: A Comprehensive Overview

Trimethoxyboroxine, also known by its CAS number 102-24-9, is a versatile compound that has garnered significant attention in various scientific and industrial fields. This compound, with its unique chemical structure and properties, plays a crucial role in modern chemistry, particularly in the realms of materials science, pharmaceuticals, and organic synthesis. Recent advancements in research have further highlighted its potential applications, making it a subject of interest for both academia and industry.

The chemical structure of Trimethoxyboroxine consists of a boron atom surrounded by three methoxy groups and one hydroxyl group. This arrangement imparts the compound with distinctive reactivity and stability. The methoxy groups contribute to its solubility in organic solvents, while the hydroxyl group facilitates various chemical reactions. These properties make Trimethoxyboroxine an ideal candidate for use in diverse chemical processes.

One of the most notable applications of Trimethoxyboroxine is in the field of materials science. Recent studies have demonstrated its ability to act as a precursor for the synthesis of advanced materials such as boron-containing polymers and ceramics. For instance, researchers have utilized Trimethoxyboroxine to develop high-performance polymers with enhanced thermal stability and mechanical strength. These materials hold promise for use in aerospace, electronics, and automotive industries, where durability and heat resistance are critical.

In the pharmaceutical sector, Trimethoxyboroxine has been explored for its potential in drug delivery systems. Its ability to form stable complexes with various biomolecules makes it a valuable tool in designing targeted drug delivery mechanisms. Recent findings suggest that Trimethoxyboroxine can be used to create nanocarriers that improve drug bioavailability and reduce side effects. This application is particularly significant given the growing demand for more efficient and safer therapeutic solutions.

The versatility of Trimethoxyboroxine extends to organic synthesis as well. It serves as an intermediate in the production of various boronic esters, which are widely used in cross-coupling reactions—a cornerstone of modern organic chemistry. Recent advancements have optimized the synthesis of Trimethoxyboroxine, making it more efficient and cost-effective. These improvements have further solidified its position as a key component in organic synthesis workflows.

Moreover, Trimethoxyboroxine has found applications in catalysis, where it acts as a co-catalyst or ligand in various reaction systems. Its ability to stabilize metal centers and facilitate selective transformations has made it invaluable in asymmetric catalysis and other complex reaction scenarios. Researchers continue to explore new catalytic applications of Trimethoxyboroxine, uncovering novel ways to enhance reaction efficiency and selectivity.

From an environmental perspective, Trimethoxyboroxine has been studied for its role in green chemistry initiatives. Its use as a solvent or reagent in eco-friendly chemical processes aligns with the growing global emphasis on sustainability. Recent research has focused on developing methods to synthesize Trimethoxyboroxine using renewable resources, further reducing its environmental footprint.

In conclusion, Trimethoxyboroxine (CAS No. 102-24-9) is a multifaceted compound with a wide range of applications across various scientific disciplines. Its unique chemical properties, coupled with recent advancements in research, continue to expand its utility in materials science, pharmaceuticals, organic synthesis, catalysis, and green chemistry. As scientists delve deeper into its potential, Trimethoxyboroxine is poised to play an even more significant role in shaping the future of chemistry.

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